

4-Hydroxy-3-methoxyphenylacetone basic properties

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxyphenylacetone

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An In-Depth Technical Guide to **4-Hydroxy-3-methoxyphenylacetone**: Properties, Synthesis, and Applications

Introduction

4-Hydroxy-3-methoxyphenylacetone, also known as Guaiacylacetone or Vanillyl Methyl Ketone, is a phenolic compound with the chemical formula $C_{10}H_{12}O_3$.^{[1][2]} This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical methodologies, and its emerging significance in biomedical research, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

4-Hydroxy-3-methoxyphenylacetone is a versatile organic compound with a range of interesting chemical and physical characteristics.^[3]

Structural and Chemical Identity

Identifier	Value
IUPAC Name	1-(4-hydroxy-3-methoxyphenyl)propan-2-one[2]
CAS Number	2503-46-0[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1]
Molecular Weight	180.20 g/mol [2]
SMILES	CC(=O)CC1=CC(=C(C=C1)O)OC[2]
InChI Key	LFVCJQWZGDLHSD-UHFFFAOYSA-N[2]

Synonyms: Guaiacylacetone, Vanillyl Methyl Ketone, 2-Propiovanillone, Methyl vanillyl ketone.
[1]

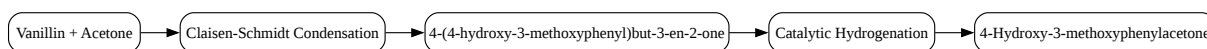
Physicochemical Data

Property	Value
Appearance	White to off-white crystalline solid or clear liquid[3]
Boiling Point	126-127 °C at 0.3 mmHg[1]
Density	1.163 g/mL at 25 °C[1]
Refractive Index	n _{20/D} 1.55[1]
Solubility	Soluble in organic solvents[3]

Synthesis of 4-Hydroxy-3-methoxyphenylacetone

The synthesis of **4-Hydroxy-3-methoxyphenylacetone** can be achieved through various methods. A common laboratory-scale synthesis involves the Claisen-Schmidt condensation followed by subsequent reduction and ether cleavage. Below is a representative protocol.

Synthetic Workflow



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Caption: Synthetic workflow for **4-Hydroxy-3-methoxyphenylacetone**.

Experimental Protocol

Step 1: Claisen-Schmidt Condensation

- In a round-bottom flask, dissolve vanillin (1 equivalent) in ethanol.
- Add an aqueous solution of sodium hydroxide (2 equivalents) dropwise while stirring in an ice bath.
- To this mixture, add acetone (1.2 equivalents) dropwise, maintaining the temperature below 5°C.
- Allow the reaction to stir at room temperature for 12 hours.
- Acidify the reaction mixture with dilute hydrochloric acid until a yellow precipitate forms.
- Filter the precipitate, wash with cold water, and dry to obtain 4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one.

Step 2: Catalytic Hydrogenation

- Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.
- Add a catalytic amount of Palladium on carbon (10% Pd/C).
- Pressurize the vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
- Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

- The resulting crude product can be purified by column chromatography on silica gel to yield pure **4-Hydroxy-3-methoxyphenylacetone**.

Spectroscopic and Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of synthesized **4-Hydroxy-3-methoxyphenylacetone**.

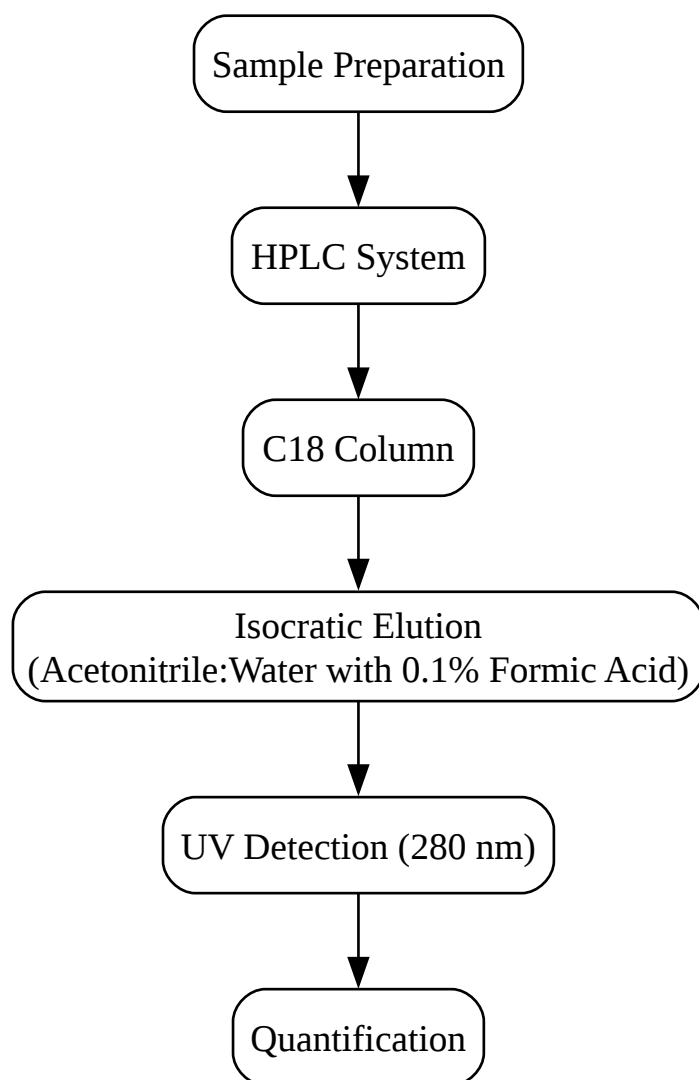
Spectroscopic Data

- ^1H NMR (CDCl_3 , 400 MHz): δ 6.85 (d, $J=8.0$ Hz, 1H), 6.70 (d, $J=2.0$ Hz, 1H), 6.67 (dd, $J=8.0$, 2.0 Hz, 1H), 5.60 (s, 1H, -OH), 3.88 (s, 3H, $-\text{OCH}_3$), 3.65 (s, 2H, $-\text{CH}_2-$), 2.15 (s, 3H, $-\text{COCH}_3$).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 207.5, 146.5, 144.2, 128.9, 121.8, 114.5, 111.8, 55.9, 50.1, 29.3.
- FTIR (KBr, cm^{-1}): 3400 (O-H stretch, phenolic), 3010 (C-H stretch, aromatic), 2940 (C-H stretch, aliphatic), 1710 (C=O stretch, ketone), 1605, 1515 (C=C stretch, aromatic), 1270 (C-O stretch, ether).
- Mass Spectrometry (EI, 70 eV) m/z (%): 180 (M^+ , 40), 137 (100), 109 (15), 94 (20), 77 (10).
[\[2\]](#)

Analytical Methods

3.2.1. High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for purity assessment and quantification.



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Caption: HPLC analysis workflow.

Protocol:

- Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid.
- Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Detection: Monitor the eluent at 280 nm.

- Sample Preparation: Prepare samples by dissolving in the mobile phase.
- Injection: Inject 10-20 μL of the sample.
- Analysis: Quantify based on a standard calibration curve.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile compounds like **4-Hydroxy-3-methoxyphenylacetone**.

Protocol:

- Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 μm).
- Carrier Gas: Use helium at a constant flow rate.
- Injector Temperature: Set the injector temperature to 250 $^{\circ}\text{C}$.
- Oven Program: Start at 100 $^{\circ}\text{C}$, hold for 2 minutes, then ramp to 280 $^{\circ}\text{C}$ at 10 $^{\circ}\text{C}/\text{min}$.
- Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 450.
- Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate.

Biological Activity and Therapeutic Potential

Recent research has highlighted the significant biological activities of **4-Hydroxy-3-methoxyphenylacetone**, positioning it as a compound of interest for drug development.

Anti-Diabetic Activity

4-Hydroxy-3-methoxyphenylacetone has demonstrated notable inhibitory effects on key enzymes involved in carbohydrate metabolism. In one study, it exhibited excellent inhibition against α -glucosidase and α -amylase with IC_{50} values of 3.69 $\mu\text{g}\cdot\text{mL}^{-1}$ and 1.07 $\mu\text{g}\cdot\text{mL}^{-1}$, respectively.[3]

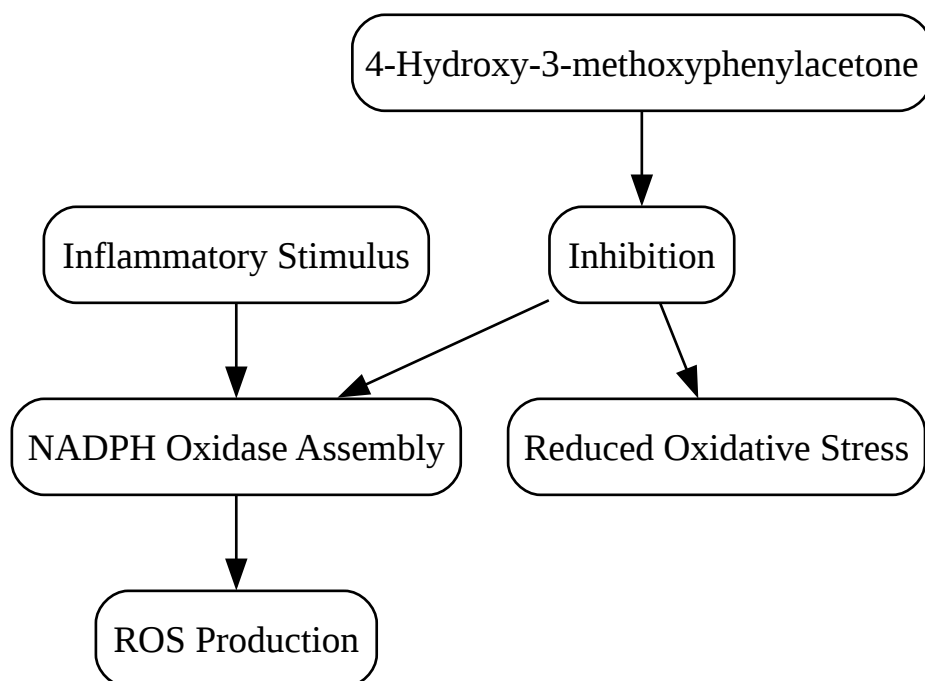
Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies on its structural analog, apocynin (4'-hydroxy-3'-methoxyacetophenone), have revealed neuroprotective properties in models of cerebral ischemia.[4] These effects are partly attributed to its antioxidant and anti-inflammatory activities.

Anti-Inflammatory and Antioxidant Activity

The anti-inflammatory properties of **4-Hydroxy-3-methoxyphenylacetone** are linked to its ability to inhibit NADPH oxidase.[5] By blocking the assembly of the NADPH oxidase complex, it reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress and inflammation.[1]

4.3.1. Mechanism of NADPH Oxidase Inhibition



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Caption: Inhibition of NADPH oxidase by **4-Hydroxy-3-methoxyphenylacetone**.

The inhibition of NADPH oxidase by apocynin, a closely related compound, involves its conversion to a dimer which then interferes with the translocation of the p47phox subunit to the cell membrane, a critical step in the activation of the enzyme complex.[2][3]

Metabolism and Toxicology

Metabolism

Studies in rats have shown that **4-Hydroxy-3-methoxyphenylacetone** is metabolized into three main compounds: 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol.[6] These metabolites are excreted as sulfate and glucuronide conjugates.[6]

Toxicology and Safety

4-Hydroxy-3-methoxyphenylacetone is classified as an irritant, causing skin, eye, and respiratory irritation.[1] In acute toxicity studies, a derivative of **4-hydroxy-3-methoxyphenylacetone** was found to be safe at doses up to 1,500 µg/kg.[3] However, comprehensive toxicological data, including specific LD₅₀ values, are not extensively reported. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

4-Hydroxy-3-methoxyphenylacetone is a multifaceted compound with a growing body of research highlighting its therapeutic potential. Its anti-diabetic, neuroprotective, and anti-inflammatory properties, primarily mediated through the inhibition of NADPH oxidase, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of its core properties and methodologies to support ongoing and future research endeavors.

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